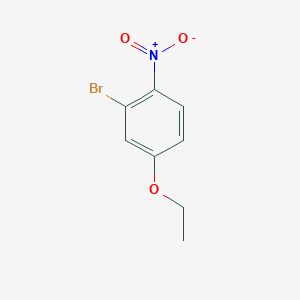

2-Bromo-4-ethoxy-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFWCCICSGULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈BrNO₃.[1][2] Its chemical structure consists of a benzene ring substituted with a nitro group, a bromine atom, and an ethoxy group at positions 1, 2, and 4, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 57279-69-3[1][2] |

| Molecular Formula | C₈H₈BrNO₃[1][2] |

| SMILES | CCOC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br[2] |

| InChIKey | MQRFWCCICSGULX-UHFFFAOYSA-N[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 246.06 g/mol [1][2] |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 2[1] |

| Exact Mass | 244.96876 Da[2] |

| Topological Polar Surface Area | 55.1 Ų[2] |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the nitration and bromination of aromatic compounds. A potential starting material is 4-ethoxyaniline.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to 2-Bromo-4-ethoxy-1-nitrobenzene (CAS No. 57279-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-ethoxy-1-nitrobenzene, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, and safety information. A plausible experimental protocol for its synthesis is presented, along with a conceptual workflow illustrating its role as a versatile building block in organic synthesis.

Core Compound Information

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₃. Its chemical structure features a benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group at positions 2, 4, and 1, respectively. This arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below. This information is crucial for its identification, handling, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 57279-69-3 |

| IUPAC Name | This compound |

| XLogP3 | 2.8 |

| Topological Polar Surface Area | 55.1 Ų |

| Complexity | 183 |

Table 1: Physicochemical Properties of this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 4.21 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 7.26 | Doublet of doublets (dd) | 1H | Aromatic C-H |

| 8.06 | Doublet of doublets (dd) | 1H | Aromatic C-H |

| 8.30 | Doublet of doublets (dd) | 1H | Aromatic C-H |

Table 2: ¹H NMR Spectroscopic Data for this compound. [1][2][3][4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes a potential electrophilic aromatic substitution reaction to introduce a bromine atom onto the 4-ethoxynitrobenzene ring.

Materials:

-

4-Ethoxynitrobenzene

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxynitrobenzene in dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0°C.

-

In a separate container, dissolve N-Bromosuccinimide in dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The presence of the bromo and nitro functional groups allows for a variety of subsequent chemical transformations. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Below is a conceptual workflow illustrating the potential synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This technical guide serves as a foundational resource for professionals working with this compound. While it provides key data and a plausible synthetic protocol, researchers should always consult multiple sources and adhere to all relevant safety guidelines when handling this chemical.

References

- 1. "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and .. [askfilo.com]

- 2. Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4 | Chegg.com [chegg.com]

- 3. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

- 4. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 5. Solved The 1H NMR spectrum of | Chegg.com [chegg.com]

Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for 2-Bromo-4-ethoxy-1-nitrobenzene, a valuable intermediate in the development of novel therapeutics and functional materials. This document details a feasible two-step synthetic pathway, including in-depth experimental protocols and quantitative data to support reproducibility and scalability in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 1-ethoxy-4-nitrobenzene, via a Williamson ether synthesis. The subsequent step is the regioselective bromination of this intermediate to yield the final product. The ethoxy group of the precursor directs the electrophilic substitution to the ortho position, facilitated by the deactivating, meta-directing effect of the nitro group.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-ethoxy-4-nitrobenzene

This procedure is adapted from the Williamson ether synthesis methodology.[1]

Materials:

-

4-Nitrophenol

-

Ethyl iodide

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in an 8% (w/w) aqueous sodium hydroxide solution.

-

To this solution, add ethyl iodide.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product, 1-ethoxy-4-nitrobenzene, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 1-ethoxy-4-nitrobenzene.

Step 2: Synthesis of this compound

This protocol is based on the bromination of a structurally similar compound, 1-ethyl-4-nitrobenzene.[2]

Materials:

-

1-ethoxy-4-nitrobenzene

-

Bromine (Br₂)

-

Silver sulfate (Ag₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate

-

10% Sodium hydrogen sulfite solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, prepare a mixture of concentrated sulfuric acid and water in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

To this acidic solution, add 1-ethoxy-4-nitrobenzene and silver sulfate.

-

Cool the mixture in an ice bath and add bromine dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at ambient temperature for 4 hours.

-

Carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium hydrogen sulfite to quench the excess bromine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Step 1: 1-ethoxy-4-nitrobenzene Synthesis | Step 2: this compound Synthesis |

| Reactant | 4-Nitrophenol | 1-ethoxy-4-nitrobenzene |

| Reagents | Ethyl iodide, NaOH | Bromine, Silver sulfate, Conc. H₂SO₄ |

| Solvent | Water | Sulfuric acid/Water |

| Reaction Time | Varies (TLC monitored) | 4 hours |

| Reaction Temperature | Reflux | Ambient Temperature |

| Theoretical Yield | Dependent on starting material quantity | Dependent on starting material quantity |

| Reported Yield | Good[1] | High (based on analogous reaction)[2] |

| Purification Method | Recrystallization from ethanol | Column Chromatography |

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in various synthetic applications. The document details the underlying principles of electrophilic aromatic substitution (EAS), provides a detailed experimental protocol for the nitration of 4-bromoethoxybenzene, and presents key data in a structured format.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of organic reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The overall aromaticity of the ring is preserved, making this a highly versatile method for functionalizing aromatic compounds.[4][5] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[4]

The regioselectivity of EAS on substituted benzene rings is governed by the electronic properties of the existing substituent. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[6][7]

Synthesis Pathway for this compound

The synthesis of this compound is most effectively achieved through the nitration of 4-bromoethoxybenzene. In this precursor, the ethoxy group (-OEt) is a strong activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance. The bromo group (-Br) is a deactivating, ortho-, para- directing group. The powerful activating effect of the ethoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the ethoxy group (C2), which is also meta to the bromo group.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Nitration of 4-Bromoethoxybenzene

This protocol is based on established procedures for the nitration of substituted aromatic compounds.[8]

3.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 4-Bromoethoxybenzene | 201.05 | ~1.4 | 98% |

| Concentrated Nitric Acid | 63.01 | 1.42 | 70% |

| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |

| 95% Ethanol | 46.07 | 0.81 | - |

| Deionized Water | 18.02 | 1.00 | - |

| Ice | - | - | - |

3.2 Equipment

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders

-

Beaker (100 mL)

-

Büchner funnel and filter flask

-

Recrystallization apparatus

-

Melting point apparatus

3.3 Procedure

-

Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, with constant swirling, add 4.0 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

-

Reaction: Measure 3.0 mL of 4-bromoethoxybenzene. Over a period of approximately 10-15 minutes, add the 4-bromoethoxybenzene dropwise to the cold, stirred nitrating mixture. The reaction is exothermic; maintain the temperature of the reaction mixture below 10°C to minimize the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the flask from the ice bath and let it stand at room temperature for approximately 1 hour, with occasional swirling.

-

Work-up: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 100 mL beaker. This will quench the reaction and precipitate the crude product. Stir the mixture until all the ice has melted.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove any residual acid. Continue to draw air through the funnel to partially dry the crystals.

-

Purification: The primary solid product is this compound. Purify the crude product by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Volume (mL) | Moles (approx.) | Molar Equivalent |

| 4-Bromoethoxybenzene | 3.0 | 0.021 | 1.0 |

| Conc. Nitric Acid (70%) | 4.0 | 0.063 | 3.0 |

| Conc. Sulfuric Acid (98%) | 4.0 | 0.074 | 3.5 |

Table 2: Expected Product and Physicochemical Properties

| Product | IUPAC Name | CAS Number | Molar Mass ( g/mol ) | Appearance | Expected Melting Point |

| C₈H₈BrNO₃ | This compound | 57279-69-3 | 246.06 | Yellow solid | 65-68 °C |

Table 3: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1.5 hours |

| Purification Method | Recrystallization from Ethanol |

| Expected Yield | 70-85% (based on analogous reactions) |

Reaction Mechanism Workflow

The mechanism for the nitration of 4-bromoethoxybenzene follows the general pathway for electrophilic aromatic substitution.

References

- 1. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. chm.uri.edu [chm.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C8H8BrNO3 | CID 15555499 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-ethoxy-1-nitrobenzene. This compound is a valuable substrate in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its reactivity is governed by the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack, and a bromine atom that serves as a good leaving group.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings, typically those bearing strong electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups.

The reaction generally proceeds through a two-step addition-elimination mechanism, known as the SNAr mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This attack is facilitated by the electron-withdrawing groups that reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This initial addition step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing group(s), which provides significant stabilization.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the departure of the leaving group, typically a halide ion. This elimination step is usually fast and irreversible.

The overall rate of the SNAr reaction is influenced by several factors:

-

The nature of the electron-withdrawing group: Stronger electron-withdrawing groups lead to a faster reaction rate by stabilizing the Meisenheimer complex. The nitro group is one of the most effective activating groups.

-

The position of the electron-withdrawing group: The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. Meta-positioned groups do not provide this stabilization.

-

The nature of the leaving group: The rate of substitution depends on the ability of the leaving group to depart. For halogens, the reactivity order is typically F > Cl > Br > I. Although fluorine is the most electronegative, its bond to the aromatic ring is strong; however, the high electronegativity strongly activates the carbon for nucleophilic attack, making it the best leaving group in many SNAr reactions.

-

The nature of the nucleophile: The reactivity of the nucleophile also plays a crucial role. Stronger nucleophiles generally react faster.

-

The solvent: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Reactivity of this compound

In the case of this compound, the nitro group at position 1 strongly activates the ring for nucleophilic attack. The bromine atom at position 2 is ortho to the nitro group, which is an ideal orientation for SNAr. The ethoxy group at position 4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted nitrobenzene. However, the activating effect of the nitro group is dominant.

Data Presentation: SNAr Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine (Piperidine) | Piperidine | Benzene | N/A | N/A | 2-(Piperidin-1-yl)-4-ethoxy-1-nitrobenzene | N/A |

| Alkoxide (Methoxide) | Sodium Methoxide | Methanol | N/A | N/A | 2-Methoxy-4-ethoxy-1-nitrobenzene | N/A |

| Thiol (Thiophenol) | Sodium Thiophenoxide | N/A | N/A | N/A | 4-Ethoxy-1-nitro-2-(phenylthio)benzene | N/A |

Note: "N/A" indicates that the specific data was not available in the cited sources. The reactions are inferred from general knowledge of SNAr and reactions of similar substrates.

Experimental Protocols

Detailed experimental protocols for the nucleophilic aromatic substitution of this compound are scarce in the public domain. However, based on general procedures for SNAr reactions with similar substrates, the following representative protocols can be adapted.

General Protocol for the Reaction with an Amine (e.g., Piperidine):

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as benzene, toluene, or a polar aprotic solvent like DMF or DMSO, is added the amine (e.g., piperidine, 1.1-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(amino)-4-ethoxy-1-nitrobenzene derivative.

General Protocol for the Reaction with an Alkoxide (e.g., Sodium Methoxide):

-

Reaction Setup: A solution of sodium methoxide (1.1-1.5 eq) in methanol is prepared. To this solution is added this compound (1.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or GC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the 2-(alkoxy)-4-ethoxy-1-nitrobenzene product.

Mandatory Visualizations

Reaction Mechanism of SNAr on this compound

In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-ethoxy-1-nitrobenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the electron-withdrawing nitro group and modulated by the electron-donating ethoxy group, imparts a unique reactivity profile. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this molecule, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this exact substrate in published literature, this document outlines the expected reactivity based on established chemical principles and provides generalized experimental protocols for analogous compounds.

Core Reactivity Principles

The reactivity of the bromine atom in this compound is primarily governed by the electronic effects of the substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group at the para position to the ethoxy group and ortho to the bromine atom significantly activates the aryl halide towards certain reactions.

-

Nucleophilic Aromatic Substitution (SNA r): The nitro group, through its powerful -M (mesomeric) and -I (inductive) effects, withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. The resulting electron deficiency at the carbon atom bearing the bromine atom makes it susceptible to attack by nucleophiles. The ethoxy group, being an electron-donating group (+M > -I), partially counteracts this effect but the overall activation by the nitro group is dominant.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in this compound is a suitable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the nitro group can influence the oxidative addition step in the catalytic cycle.

Key Reactions and Synthetic Utility

Nucleophilic Aromatic Substitution (SNA r)

The bromine atom in this compound is expected to be susceptible to displacement by strong nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the ortho-nitro group.

Logical Relationship for SNAr Reactivity:

Caption: Factors influencing the SNAr reactivity of this compound.

Expected Reactivity: Common nucleophiles for this transformation include primary and secondary amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine: A mixture of this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like DMSO or DMF is heated at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Spectroscopic Analysis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethoxy-1-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈BrNO₃

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and ease of comparison.

The proton NMR spectrum of this compound exhibits characteristic signals for the ethoxy group and the aromatic protons. The data presented is a compilation from available sources.[3][4][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.30 | dd | 1.7, 0.4 | 1H | H-3 |

| 8.06 | dd | 8.4, 1.7 | 1H | H-5 |

| 7.26 | dd | 8.4, 0.4 | 1H | H-6 |

| 4.21 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.30 | t | 7.0 | 3H | -OCH₂CH₃ |

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 155-160 | C-4 |

| 145-150 | C-1 |

| 130-135 | C-5 |

| 125-130 | C-3 |

| 115-120 | C-6 |

| 110-115 | C-2 |

| 65-70 | -OCH₂CH₃ |

| 14-16 | -OCH₂CH₃ |

Experimental IR spectral data for this compound is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic (Ethoxy) |

| ~1590, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1525, 1345 | Strong | N-O asymmetric/symmetric stretch | Nitro Group (-NO₂) |

| ~1250 | Strong | C-O-C stretch (Aryl ether) | Ethoxy Group |

| ~1050 | Strong | C-O-C stretch | Ethoxy Group |

| ~600-500 | Medium | C-Br stretch | Bromo Group |

A full experimental mass spectrum with fragmentation patterns for this compound is not publicly available. The information below is based on the compound's molecular formula and the known isotopic distribution of bromine.

| m/z (Mass-to-Charge Ratio) | Ion | Comments |

| 245 | [M]⁺ | Molecular ion peak corresponding to the ⁷⁹Br isotope. |

| 247 | [M+2]⁺ | Molecular ion peak corresponding to the ⁸¹Br isotope. The relative intensity is expected to be nearly equal to the M⁺ peak (~98%). |

Expected Fragmentation:

-

Loss of the ethoxy group (-OC₂H₅)

-

Loss of the nitro group (-NO₂)

-

Loss of ethylene (-C₂H₄) from the ethoxy group via McLafferty rearrangement.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Wipe the exterior of the NMR tube clean and place it into a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using a standard pulse sequence. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

-

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

-

-

Data Acquisition (FT-IR):

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting interferogram with a Fourier transform to generate the final infrared spectrum (transmittance vs. wavenumber).

-

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Heat the sample in the vacuum of the ion source to induce vaporization.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

-

This bombardment removes an electron from the molecule, generating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

-

Mass Analysis and Detection:

-

Accelerate the resulting ions out of the ion source using an electric field.

-

Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detect the separated ions using an electron multiplier or similar detector, which records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H8BrNO3 | CID 15555499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and .. [askfilo.com]

- 4. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 5. Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4 | Chegg.com [chegg.com]

- 6. Page loading... [wap.guidechem.com]

Solubility and physical constants of 2-Bromo-4-ethoxy-1-nitrobenzene

An In-depth Technical Guide on the Solubility and Physical Constants of 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants and solubility profile of this compound. It includes detailed experimental protocols for determining these properties, catering to the needs of researchers in chemistry and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Constants of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-ethoxy-4-nitrobenzene | [1] |

| CAS Number | 58244-42-1, 57279-69-3 | [2][1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Solid (inferred) | [3] |

| Melting Point | Data not available. Reference: 1-(2-bromoethoxy)-4-nitrobenzene melts at 62-65°C. | [4] |

| Boiling Point | Data not available. Reference: 2-Bromo-4-methoxy-1-nitrobenzene boils at 279.4°C. | [5] |

| Density | Data not available. Reference: 2-Bromo-4-methoxy-1-nitrobenzene has a density of 1.64 g/cm³. | [5] |

| XLogP3 (Lipophilicity) | 2.8 | [2][1] |

Solubility Profile

The solubility of a compound is a critical parameter in research and development, influencing everything from reaction conditions to bioavailability. Based on the structure and the calculated lipophilicity (XLogP3 = 2.8), a qualitative solubility profile for this compound can be predicted. The molecule lacks strongly acidic or basic functional groups, and its significant nonpolar surface area, contributed by the benzene ring and bromo-substituent, suggests poor solubility in aqueous solvents and good solubility in organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar and incapable of significant hydrogen bonding with water.[6][7] |

| 5% Aqueous HCl | Insoluble | Lacks a basic functional group (like an amine) to form a soluble salt.[8][9] |

| 5% Aqueous NaOH | Insoluble | Lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated by a dilute base.[8][9] |

| Diethyl Ether | Soluble | "Like dissolves like" principle; both are relatively nonpolar. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately nonpolar compounds. |

| Ethanol | Soluble | The ethyl group of ethanol provides nonpolar character, allowing it to dissolve other organic molecules. |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical constants of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for identifying a compound and assessing its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[10][11]

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline this compound onto a watch glass and crush it into a fine powder using a spatula.[12]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. The tube should contain a small, tightly packed column of the solid, approximately 2-3 mm in height.[13]

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[10][13]

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This saves time in the subsequent, more accurate measurement.[11][13]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat it slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute near the expected melting point.[10][13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.[10][14]

Density Determination (Liquid Displacement Method)

For an insoluble, irregular solid, density is most accurately determined by measuring the volume of a liquid it displaces, based on Archimedes' principle.[15][16]

Methodology:

-

Mass Measurement: Accurately weigh a sample of this compound (e.g., 5-10 g) using an analytical balance. Record this mass as m.

-

Initial Volume: Add a known volume of a liquid in which the compound is insoluble (e.g., water) to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume as V₁.[17]

-

Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring no liquid splashes out. Ensure the solid is fully submerged.

-

Final Volume: Read the new volume from the graduated cylinder. Record this final volume as V₂.

-

Calculation: The volume of the solid (V_solid) is the difference between the final and initial volumes (V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / (V₂ - V₁)

Qualitative Solubility Testing

This procedure systematically determines the solubility of a compound in different solvents to classify it based on its functional groups and polarity.[18]

Methodology:

-

Sample Preparation: For each test, place approximately 10-20 mg of the solid compound into a clean, small test tube.[7]

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to the test tube.[9]

-

Observation: Vigorously shake or stir the mixture for 30-60 seconds.[9] Observe whether the solid dissolves completely. A compound is considered "soluble" if it dissolves completely.

-

Systematic Testing: Perform the test sequentially as outlined in the workflow diagram below.

-

Test 1: Water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[7][8]

-

Test 2: 5% NaOH. If insoluble in water, test in 5% NaOH. Solubility indicates a weak or strong acidic functional group.

-

Test 3: 5% HCl. If insoluble in the above, test in 5% HCl. Solubility indicates a basic functional group.

-

Test 4: Organic Solvent (e.g., Diethyl Ether or Toluene). Test solubility in a nonpolar organic solvent.

-

Visualized Experimental Workflows

The logical steps for determining the physical properties described above are visualized using the following diagrams.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Qualitative Solubility Analysis.

References

- 1. 2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H8BrNO3 | CID 15555499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-(2-bromoethoxy)-4-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. csub.edu [csub.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. pennwest.edu [pennwest.edu]

- 15. mt.com [mt.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. youtube.com [youtube.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Safe Handling, Storage, and Disposal of 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-4-ethoxy-1-nitrobenzene. The information herein is compiled from various safety data sheets of structurally similar compounds and publicly available chemical databases, intended to provide a comprehensive safety protocol in the absence of a specific, complete SDS for this compound.

Chemical Identification and Properties

This compound is a substituted aromatic nitro compound. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 57279-69-3 | PubChem[1] |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |

| Molecular Weight | 246.06 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid (Expected) | CookeChem[2] |

| Melting Point | 69°C | CookeChem[2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (Expected) | NJ.gov[3] |

| XLogP3 | 2.8 | PubChem[1] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for the closely related isomer, 2-Bromo-1-ethoxy-4-nitrobenzene, this compound is expected to have the following hazard classifications.[4]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P271: Use only outdoors or in a well-ventilated area.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

P330: Rinse mouth.[8]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory when handling this compound.[9]

-

Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[10]

-

Skin Protection: A Nomex® laboratory coat, buttoned and properly fitted, should be worn over cotton clothing.[10] Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use.[10] Closed-toe shoes are mandatory.[11]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not feasible, a respirator is required. Respirator use requires a formal program including medical evaluations and fit testing.[10]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[12]

-

Use in a well-ventilated area, preferably a chemical fume hood.[13]

-

Avoid formation of dust and aerosols.[13]

-

Do not eat, drink, or smoke in the laboratory.[14]

-

Wash hands thoroughly after handling.[14]

Storage

-

Store in a cool, dry, and well-ventilated place.[15]

-

Keep containers tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[7][15]

-

Segregate from incompatible chemicals to prevent accidental reactions. Strong acids should be kept away from strong bases, and strong oxidizers from organic or flammable materials.[15]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[16] Seek medical attention if irritation persists.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]

Spill and Waste Disposal

Spill Cleanup

For small spills of this powdered substance:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.1.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[6]

-

Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13]

-

Clean the spill area with a wet cloth or paper towels, and place these in the disposal container.

-

For larger spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Waste Disposal

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[7]

-

As a halogenated nitrobenzene, it should be disposed of as hazardous waste.[17] Do not dispose of down the drain.[18]

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

General Protocol for Weighing and Dispensing a Hazardous Powder

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required PPE (lab coat, safety goggles, face shield, and appropriate gloves).

-

Prepare all necessary equipment (spatulas, weighing paper/boats, containers) within the fume hood.

-

-

Dispensing:

-

Perform all manipulations of the powder deep within the chemical fume hood to ensure any dust is captured.

-

Slowly open the container to avoid creating airborne dust.

-

Use a clean, dry spatula to carefully transfer the desired amount of powder to a tared weighing vessel.

-

Avoid sudden movements that could generate dust.

-

-

Post-Dispensing:

-

Securely close the primary container.

-

Clean any residual powder from the spatula and work surface within the fume hood using a damp cloth.

-

Dispose of all contaminated materials (weighing paper, gloves, cleaning cloths) in the designated hazardous waste container.

-

-

Hand Washing:

-

After removing gloves, wash hands thoroughly with soap and water.

-

Visualizations

Caption: Safe handling workflow for this compound.

References

- 1. This compound | C8H8BrNO3 | CID 15555499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methoxy-1-nitrobenzene , 98% , 98447-30-4 - CookeChem [cookechem.com]

- 3. nj.gov [nj.gov]

- 4. 2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. uwlax.edu [uwlax.edu]

- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 16. industrialfireworld.com [industrialfireworld.com]

- 17. bucknell.edu [bucknell.edu]

- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Synthesis Protocol for 2-Bromo-4-ethoxy-1-nitrobenzene: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on established principles of electrophilic aromatic substitution, specifically the bromination of an activated nitroaromatic compound.

Introduction

This compound is a substituted nitrobenzene derivative with applications in organic synthesis as a building block for more complex molecules. Its structure, featuring an electron-withdrawing nitro group and an electron-donating ethoxy group, along with a reactive bromine atom, makes it a versatile precursor for introducing the 2-bromo-4-ethoxyphenyl moiety in drug discovery and development. This protocol details a representative method for its preparation via the bromination of 4-ethoxynitrobenzene.

Reaction Scheme

The synthesis proceeds via the electrophilic bromination of 4-ethoxynitrobenzene. The ethoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The directing effects of the powerful activating ethoxy group dominate, leading to the substitution of bromine at the position ortho to the ethoxy group.

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example, and reaction conditions may be optimized for scale and purity requirements.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-ethoxynitrobenzene | 167.16 | 10.0 g | 59.8 |

| Bromine | 159.81 | 3.1 mL (9.6 g) | 60.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium thiosulfate | 158.11 | As needed | - |

| Sodium bicarbonate | 84.01 | As needed | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 4-ethoxynitrobenzene in 100 mL of glacial acetic acid.

-

Addition of Bromine: From the dropping funnel, add 3.1 mL (9.6 g, 60.1 mmol) of bromine dropwise to the stirred solution at room temperature over a period of 30 minutes. The reaction mixture will turn reddish-brown.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it into 200 mL of ice-cold water.

-

Work-up:

-

Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from ethanol to yield pure this compound as a pale yellow solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Yield (%) |

| 4-ethoxynitrobenzene | C₈H₉NO₃ | 167.16 | 10.0 g | - |

| Bromine | Br₂ | 159.81 | 9.6 g | - |

| This compound | C₈H₈BrNO₃ | 246.06 | Theoretical: 14.7 g | ~80-90% (Typical) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow solid |

| Melting Point | 78-82 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in dichloromethane, acetone; sparingly soluble in ethanol |

Workflow Diagram

Figure 2. Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction may produce hydrogen bromide gas, which is corrosive. Ensure the reaction is performed in a well-ventilated area.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a valuable intermediate in organic synthesis and drug discovery. The described two-step procedure involves the selective monobromination of p-nitrophenol followed by a Williamson ether synthesis to introduce the ethoxy group.

Chemical Profile and Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | Yellowish crystalline solid | 113-114 | 100-02-7 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 (decomposes) | 128-08-5 |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | White crystalline solid | 103-106 | 6192-52-5 |

| 2-Bromo-4-nitrophenol | C₆H₄BrNO₃ | 218.01 | Pale yellow crystalline solid | 112-115 | 5847-59-6 |

| Ethyl Iodide | C₂H₅I | 155.97 | Colorless to yellowish liquid | -111 | 75-03-6 |

| Potassium Carbonate | K₂CO₃ | 138.21 | White hygroscopic powder | 891 | 584-08-7 |

| This compound | C₈H₈BrNO₃ | 246.06 | Pale yellow solid | Not reported | 57279-69-3 |

Experimental Protocols

This synthesis is performed in two main stages:

-

Step 1: Selective Monobromination of p-Nitrophenol to yield 2-Bromo-4-nitrophenol. This step utilizes N-bromosuccinimide (NBS) as the brominating agent with p-toluenesulfonic acid (pTsOH) as a catalyst to promote selective ortho-monobromination.[1]

-

Step 2: Williamson Ether Synthesis of 2-Bromo-4-nitrophenol to yield this compound. The phenolic hydroxyl group of 2-bromo-4-nitrophenol is deprotonated by a mild base, followed by nucleophilic attack on an ethylating agent.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

Materials and Reagents:

-

p-Nitrophenol

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid monohydrate (pTsOH)

-

Methanol (ACS grade)

-

Dichloromethane (for chromatography)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve p-nitrophenol (e.g., 10 mmol, 1.39 g) and p-toluenesulfonic acid monohydrate (10 mol%, 1 mmol, 0.19 g) in a minimal amount of ACS-grade methanol (approximately 10 mL).

-

Stir the solution at room temperature for 10 minutes.

-

In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (100 mol%, 10 mmol, 1.78 g) in methanol (100 mL). It is advisable to protect this solution from light by wrapping the flask in aluminum foil.

-

Add the NBS solution dropwise to the solution of p-nitrophenol and pTsOH over a period of 20 minutes while stirring vigorously at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol.

-

Purify the resulting residue by column chromatography on silica gel, eluting with dichloromethane or a gradient of 1% methanol in dichloromethane to isolate the desired 2-bromo-4-nitrophenol.[1]

An alternative, though potentially less selective, method for the monobromination involves reacting p-nitrophenol with bromine in glacial acetic acid.[2]

Step 2: Synthesis of this compound

Materials and Reagents:

-

2-Bromo-4-nitrophenol (from Step 1)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Ethyl iodide or ethyl bromide

-

Anhydrous acetonitrile or acetone

-

Deionized water

-

Brine solution (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction (e.g., ethyl acetate or dichloromethane)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-bromo-4-nitrophenol (e.g., 1 eq.), anhydrous potassium carbonate (2 eq.), and anhydrous acetonitrile (15 volumes).

-

Stir the suspension at room temperature.

-

Add ethyl iodide (1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution (1 x 15 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.

Reaction Workflow

The overall synthetic pathway is illustrated in the following diagram:

References

Application Notes and Protocols for 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4-ethoxy-1-nitrobenzene as a versatile synthetic intermediate in medicinal chemistry and potentially other fields. Detailed experimental protocols, characterization data, and workflow visualizations are provided to facilitate its use in research and development.

Chemical Properties and Characterization

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure features a nitro group and a bromine atom, both of which are valuable functional handles for a variety of chemical transformations.

| Property | Value |

| Molecular Weight | 246.06 g/mol [1][2] |

| CAS Number | 57279-69-3[1] |

| Appearance | Pale yellow solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):

-

δ 7.83 ppm (d, J=8.8 Hz, 1H): Aromatic proton ortho to the nitro group.

-

δ 7.60 ppm (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton ortho to the ethoxy group and meta to the nitro group.

-

δ 7.08 ppm (d, J=2.4 Hz, 1H): Aromatic proton ortho to the bromine atom.

-

δ 4.12 ppm (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group.

-

δ 1.45 ppm (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-ethoxynitrobenzene. The electron-donating ethoxy group directs the electrophilic substitution to the ortho position.

Protocol: Bromination of 4-Ethoxynitrobenzene

| Parameter | Value |

| Reactants | 4-Ethoxynitrobenzene, N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Time | 2 hours |

| Temperature | Reflux |

| Work-up | Addition of saturated sodium sulfite solution, followed by recrystallization from n-heptane. |

| Expected Yield | ~90% |

Detailed Experimental Protocol:

-

To a solution of 4-ethoxynitrobenzene (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1 equivalent).

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium sulfite to quench the reaction.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from n-heptane to afford pure this compound.[3]

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a point for further functionalization.

Synthesis of a Dual ALK/BRD4 Inhibitor via Suzuki Coupling

A notable application of this compound is in the synthesis of dual anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) inhibitors, which are of interest in cancer therapy.

Reaction Scheme: The synthesis involves a Suzuki coupling reaction between 4-Bromo-2-ethoxy-1-nitrobenzene and pyridine-4-ylboronic acid.

Protocol: Suzuki Coupling Reaction

| Parameter | Value |

| Reactants | 4-Bromo-2-ethoxy-1-nitrobenzene, Pyridine-4-ylboronic acid, Sodium Carbonate (Na₂CO₃) |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) |

| Solvent | Dioxane/Water (6:1) |

| Reaction Time | 45 minutes |

| Temperature | 110 °C |

| Expected Yield | High |

Detailed Experimental Protocol:

-

In a reaction vessel, combine 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq), pyridine-4-ylboronic acid (1.0 eq), sodium carbonate (1.64 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.037 eq).

-

Add a solvent mixture of dioxane and water (6:1).

-

Heat the reaction mixture at 110 °C for 45 minutes.

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Further Synthetic Transformations

The product from the Suzuki coupling can undergo further transformations to yield the final bioactive molecule. A key step is the reduction of the nitro group to an aniline, which can then participate in subsequent reactions.

Protocol: Reduction of the Nitro Group

| Parameter | Value |

| Reactant | Nitro-substituted biaryl compound |

| Reducing Agent | Iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation (e.g., H₂, Pd/C). |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Reaction Time | Varies (typically a few hours) |

| Temperature | Room temperature to reflux |

| Work-up | Filtration to remove the catalyst/iron salts, followed by extraction and purification. |

| Expected Yield | High |

Detailed Experimental Protocol (using Iron):

-

Suspend the nitro-substituted biaryl compound and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

This aniline derivative serves as a crucial building block for the construction of more complex heterocyclic systems, common in many kinase inhibitors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized experimental protocols for the application of 2-Bromo-4-ethoxy-1-nitrobenzene in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. This versatile building block, featuring an electron-withdrawing nitro group and an electron-donating ethoxy group, offers a valuable scaffold for the synthesis of a diverse range of complex organic molecules relevant to pharmaceutical and materials science research.

Disclaimer: The following protocols are generalized based on established methodologies for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for the specific substrate, this compound, to achieve optimal results.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira with a copper co-catalyst), carbopalladation (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The reactivity of the C-Br bond in this compound is influenced by the electronic properties of the nitro and ethoxy substituents, making it a suitable substrate for a variety of cross-coupling transformations.

Data Presentation: Generalized Reaction Parameters

The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions with aryl bromides, which can be adapted for this compound.

Table 1: Generalized Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Range/Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Catalyst Loading | 1-5 mol% |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Ligand Loading | 1.2-2.4 equivalents relative to Pd |

| Boronic Acid/Ester | 1.1-1.5 equivalents |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Base Amount | 2-3 equivalents |

| Solvent | Toluene, Dioxane, DMF, with water |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Table 2: Generalized Parameters for Heck Reaction

| Parameter | Typical Range/Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Catalyst Loading | 1-5 mol% |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Ligand Loading | 2-4 equivalents relative to Pd |

| Alkene | 1.2-2.0 equivalents |

| Base | Et₃N, K₂CO₃, NaOAc |

| Base Amount | 1.5-3 equivalents |

| Solvent | DMF, DMAc, Acetonitrile |

| Temperature | 100-140 °C |

| Reaction Time | 4-48 hours |

Table 3: Generalized Parameters for Sonogashira Coupling

| Parameter | Typical Range/Examples |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Catalyst Loading | 1-5 mol% |

| Copper Co-catalyst | CuI |

| Co-catalyst Loading | 1-10 mol% |

| Ligand | PPh₃ |

| Ligand Loading | 2-4 equivalents relative to Pd |

| Terminal Alkyne | 1.1-1.5 equivalents |

| Base | Et₃N, Diisopropylamine |

| Base Amount | 2-5 equivalents (can be solvent) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2-24 hours |

Table 4: Generalized Parameters for Buchwald-Hartwig Amination

| Parameter | Typical Range/Examples |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Catalyst Loading | 1-5 mol% |

| Ligand | BINAP, Xantphos, RuPhos |